4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 4 and 5 positions.
Acetylation: The acetyl group is introduced by reacting the chlorinated benzothiazole with acetic anhydride in the presence of a base such as pyridine.
Amidation: Finally, the acetylated benzothiazole is reacted with 4-aminobenzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to inhibit various enzymes and proteins.
Pharmacology: The compound is investigated for its potential therapeutic effects and mechanisms of action in various diseases.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase, which are crucial for the survival and proliferation of bacterial and cancer cells. By inhibiting these enzymes, the compound can disrupt essential cellular processes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
- 4-acetyl-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide
- 4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide
Uniqueness
4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of two chlorine atoms at the 4 and 5 positions of the benzothiazole ring. This structural feature enhances its biological activity and makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-8(21)9-2-4-10(5-3-9)15(22)20-16-19-14-12(23-16)7-6-11(17)13(14)18/h2-7H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHOEVVTLKLFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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